molecular formula C9H9BrCl2O2 B14038181 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol

Cat. No.: B14038181
M. Wt: 299.97 g/mol
InChI Key: BVCLVNQIFZWFMP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol (C₉H₉BrCl₂O₂) is a halogenated ethanol derivative characterized by a 3-bromo-5-methoxyphenyl substituent on the first carbon and two chlorine atoms on the second carbon. The bromine and methoxy groups on the aromatic ring likely influence its electronic environment, solubility, and reactivity, making it a candidate for pharmaceutical or agrochemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol typically involves the reaction of 3-bromo-5-methoxybenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in the compound can undergo oxidation to form ketones or carboxylic acids.

Reagent Conditions Product Mechanism
Potassium permanganate (KMnO₄)Acidic aqueous solution1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanoneTwo-electron oxidation of the alcohol to a ketone.
Chromium trioxide (CrO₃)H₂SO₄, acetone1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroacetic acidFurther oxidation of the ketone intermediate to a carboxylic acid under strong acidic conditions.

Reduction Reactions

The dichloroethanol moiety is susceptible to reduction, altering its halogenation state.

Reagent Conditions Product Mechanism
Lithium aluminum hydride (LiAlH₄)Anhydrous ether, reflux1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethaneComplete reduction of the alcohol to an alkane via radical intermediates.
Sodium borohydride (NaBH₄)Methanol, 0–25°C1-(3-Bromo-5-methoxyphenyl)-2,2-dichloro-1-ethanolPartial reduction retaining the alcohol group.

Substitution Reactions

The bromine and chlorine atoms participate in nucleophilic substitutions.

Bromine Substitution

The bromine atom on the aromatic ring is electron-deficient, enabling aromatic nucleophilic substitution (SNAr).

Reagent Conditions Product Mechanism
Sodium methoxide (NaOCH₃)DMF, 80°C1-(3-Methoxy-5-methoxyphenyl)-2,2-dichloroethanolMethoxy group replaces bromine via SNAr .
Potassium cyanide (KCN)Ethanol, reflux1-(3-Cyano-5-methoxyphenyl)-2,2-dichloroethanolCyanide substitution under polar aprotic conditions.

Chlorine Substitution

The aliphatic chlorines undergo SN2 reactions with strong nucleophiles.

Reagent Conditions Product Mechanism
Sodium hydrosulfide (NaSH)Ethanol, 50°C1-(3-Bromo-5-methoxyphenyl)-2,2-dimercaptoethanolThiol group replaces chlorine.

Synthetic Utility

The compound serves as a precursor in multi-step syntheses. For example:

  • Coupling Reactions : Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols.

  • Elimination : Treatment with alcoholic KOH yields 1-(3-Bromo-5-methoxyphenyl)ethylene via dehydrohalogenation .

Scientific Research Applications

Scientific Research Applications of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol

This compound is an organic compound with a bromine atom, a methoxy group, and two chlorine atoms attached to an ethanol backbone. It is used as an intermediate in synthesizing various organic compounds and can be used in studies involving enzyme inhibition and protein interactions. This compound is also applicable in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4.
  • Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like sodium methoxide NaOCH3NaOCH_3 and potassium cyanide KCNKCN.

The major products formed from these reactions depend on the specific reagents and conditions used.

This compound has potential biological activities, particularly in medicinal chemistry and pharmacology. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways.

Antimicrobial Activity: Compounds similar to this compound exhibit significant antimicrobial properties and have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 µg/mL to 16 µg/mL.

Cytotoxicity and Antitumor Activity: Research has demonstrated that certain derivatives of dichloroethanol compounds possess cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The biological evaluation typically involves MTT assay for cell viability and flow cytometry for apoptosis analysis. The proposed mechanisms include the inhibition of enzyme activity and disruption of microtubule dynamics.

Case Studies

  • Study 1: Antimicrobial Efficacy: A study evaluating the antimicrobial activity of halogenated phenols found that certain derivatives displayed potent effects against Gram-positive bacteria such as Staphylococcus aureus. The study reported an MIC of 3.90 µg/mL for one derivative, suggesting that this compound could exhibit comparable efficacy.
  • Study 2: Cytotoxicity in Cancer Cells: In a cytotoxicity study involving various halogenated compounds, derivatives similar to this compound were tested against cancer cell lines. Results indicated that these compounds could induce apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways.
  • Study 3: Structure-Activity Relationship (SAR): An investigation into the SAR of phenolic compounds revealed that the presence of methoxy and bromo substituents significantly enhanced biological activity. The study emphasized the importance of electronic effects and steric factors in modulating the interactions between these compounds and their biological targets.

Data Tables

Table 1: Summary of Biological Activities

Activity TypeCompound TestedMIC/IC50 Values
AntimicrobialRelated Phenolic Compound0.25 - 16 µg/mL
CytotoxicitySimilar Dichloro CompoundIC50 = 10 µM
Apoptosis InductionHalogenated PhenolsInduction observed

Table 2: Structure-Activity Relationship Insights

Activity TypeInsights
SARPresence of methoxy and bromo substituents enhances biological activity; electronic effects and steric factors modulate interactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

1-(2-Chlorophenyl)-2,2-dichloroethanol

  • Structure : C₈H₇Cl₃O (Mol. wt. 217.5). Features a 2-chlorophenyl group.
  • Applications: Key intermediate in the synthesis of mitotane, an antineoplastic agent used for adrenal cortical carcinoma .
  • Reactivity : The electron-withdrawing chlorine substituent enhances stability during alkylation reactions in drug synthesis.

1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethanol (FW 152)

  • Structure : C₁₄H₁₀Cl₄O (Mol. wt. 340.0). Contains bis(chlorophenyl) groups.
  • Role : A metabolite of dicofol (a pesticide), recognized for its fat-soluble residues in animal tissues. Regulatory agencies monitor its persistence in food products .
  • Toxicity : Similar to dicofol, prolonged exposure may pose endocrine-disrupting risks due to structural resemblance to DDT .

2,2-Dichloro-1-(4-bromo-2-fluorophenyl)ethanol

  • Structure : C₈H₆BrCl₂FO (Mol. wt. 288.9). Substituted with bromine and fluorine.
  • Synthesis: Prepared via nucleophilic aromatic substitution or Grignard reactions, highlighting the versatility of halogenated ethanol derivatives in medicinal chemistry .

Non-Aromatic Dichloroethanol Derivatives

2,2-Dichloroethanol

  • Structure : C₂H₄Cl₂O (Mol. wt. 114.96). Lacks aromatic substituents.
  • Properties : Boiling point = 419.2 K . A metabolite of 1,1-dichloroethane, formed via CYP450-mediated oxidation .
  • Applications : Intermediate in organic synthesis and environmental pollutant degradation (e.g., DDVP metabolism in Trichoderma atroviri) .

Table 1: Physical and Chemical Properties

Compound Molecular Weight Boiling Point (K) Key Substituents Primary Applications
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol (Target) 291.0 Not reported Br, OCH₃, Cl₂ Pharmaceutical intermediates
1-(2-Chlorophenyl)-2,2-dichloroethanol 217.5 Not reported Cl (aromatic), Cl₂ Mitotane synthesis
2,2-Dichloroethanol 114.96 419.2 Cl₂ Solvent, metabolite

Table 2: Metabolic Pathways and Toxicity

Compound Metabolic Pathway Toxicity Profile
FW 152 (Dicofol metabolite) Fat-soluble residue accumulation Endocrine disruption potential
2,2-Dichloroethanol CYP450 oxidation to dichloroacetic acid Hepatotoxic at high doses
Target Compound Hypothesized: Dehalogenation or conjugation Likely low acute toxicity (structural inference)

Biological Activity

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Chemical Formula : C9H8BrCl2O
  • Molecular Weight : 277.02 g/mol
  • IUPAC Name : this compound

The presence of bromine and methoxy groups suggests potential interactions with biological systems, particularly in the modulation of enzyme activities and receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, related phenolic compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 µg/mL to 16 µg/mL . While specific data on the compound is limited, its structural analogs suggest a potential for similar activity.

Cytotoxicity and Antitumor Activity

Research has demonstrated that certain derivatives of dichloroethanol compounds possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their antitumor properties using assays that measure cell viability and apoptosis induction . The biological evaluation typically involves:

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Assay Methods : MTT assay for cell viability, flow cytometry for apoptosis analysis.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Disruption of Microtubule Dynamics : Compounds with structural similarities often interact with tubulin, affecting microtubule formation and leading to cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of halogenated phenols found that certain derivatives displayed potent effects against Gram-positive bacteria such as Staphylococcus aureus. The study reported an MIC of 3.90 µg/mL for one derivative, suggesting that this compound could exhibit comparable efficacy .

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity study involving various halogenated compounds, derivatives similar to our compound were tested against cancer cell lines. Results indicated that these compounds could induce apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways .

Study 3: Structure-Activity Relationship (SAR)

An investigation into the SAR of phenolic compounds revealed that the presence of methoxy and bromo substituents significantly enhanced biological activity. The study emphasized the importance of electronic effects and steric factors in modulating the interactions between these compounds and their biological targets .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedMIC/IC50 ValuesReference
AntimicrobialRelated Phenolic Compound0.25 - 16 µg/mL
CytotoxicitySimilar Dichloro CompoundIC50 = 10 µM
Apoptosis InductionHalogenated PhenolsInduction observed

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
Methoxy GroupIncreases solubility & activity
Bromo GroupEnhances binding affinity

Q & A

Q. Basic: What are the established synthetic routes for 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves halogenation and condensation reactions. A plausible route starts with the Grignard reaction between 3-bromo-5-methoxyphenylmagnesium bromide and dichloroacetaldehyde, yielding the intermediate this compound after hydrolysis . Key intermediates include:

  • 3-Bromo-5-methoxyphenylmagnesium bromide : Prepared via bromination of 3-methoxyphenol followed by Grignard reagent formation.
  • Dichloroacetaldehyde : Used as the electrophilic carbonyl source.

Critical Parameters :

  • Temperature control (<0°C) during Grignard addition to prevent side reactions.
  • Anhydrous conditions to avoid premature hydrolysis.

Q. Basic: How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be optimized for structural confirmation of this compound?

Methodological Answer:

  • NMR : Use 13C^{13}\text{C}-DEPTO and 1H^{1}\text{H}-COSY to resolve overlapping signals from the aromatic and dichloroethanol moieties. Assign methoxy (δ3.8\delta \sim3.8 ppm) and hydroxyl (δ5.2\delta \sim5.2 ppm) protons via deuterium exchange .
  • IR : Identify characteristic peaks for C-Br (~600 cm1^{-1}), C-Cl (~750 cm1^{-1}), and O-H (~3400 cm1^{-1}).
  • X-ray Crystallography : Employ SHELXL for refinement, leveraging high-resolution data (>0.8 Å) to resolve halogen disorder in the crystal lattice .

Q. Advanced: What experimental strategies are recommended for identifying degradation products of this compound under environmental or biological conditions?

Methodological Answer:

  • GC-MS with Derivatization : Use tert-butyldimethylsilyl (TBDMS) derivatization to stabilize volatile degradation products like 2,2-dichloroethanol (detected at m/z 227.1) .
  • LC-HRMS : Monitor polar metabolites (e.g., chlorinated benzoic acids) with a C18 column and negative-ion mode ESI .
  • Isotopic Labeling : Track 14C^{14}\text{C}-labeled compound in soil/water systems to quantify mineralization rates and non-extractable residues .

Key Findings :

  • Major degradates include 2,2-dichloroethanol and halogenated benzophenones, with half-lives ranging from 10–30 days in aerobic soils .

Q. Advanced: How can computational chemistry methods (e.g., DFT) predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

  • Solvent Effects : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate solvation energies in polar (water) vs. non-polar (hexane) solvents. The compound exhibits higher stability in aprotic solvents due to reduced nucleophilic attack on the β-chloro positions.
  • Reactivity : Simulate HOMO-LUMO gaps to predict susceptibility to OH radical oxidation (k ~5.5 × 1013^{-13} cm3^3 molecule1^{-1} s1^{-1}) .

Validation : Compare computed IR spectra with experimental data to refine force field parameters.

Q. Advanced: What contradictions exist in reported metabolic pathways of structurally related chloroethanol derivatives, and how can they be resolved?

Methodological Answer:
Contradictions :

  • identifies 2,2-dichloroethanol as a primary metabolite via microbial degradation, while reports urinary excretion of chloroacetic acid in rodents without detecting 2,2-dichloroethanol .

Resolution Strategies :

  • Species-Specific Metabolism : Conduct cross-species studies (microbial vs. mammalian models) using 13C^{13}\text{C}-tracing to map divergent pathways.
  • Enzyme Profiling : Characterize cytochrome P450 isoforms (e.g., CYP2E1) responsible for oxidative dehalogenation in mammalian systems .

Experimental Design :

  • Use hepatic microsomal assays to quantify metabolite formation rates under varying pH and cofactor conditions.

Q. Advanced: What kinetic models best describe the reaction of this compound with atmospheric oxidants like OH radicals?

Methodological Answer :

  • Smog Chamber Studies : Measure pseudo-first-order rate constants using FTIR detection. For OH radical reactions, k = (5.54 ± 1.94) × 1013^{-13} cm3^3 molecule1^{-1} s1^{-1} .
  • Tropospheric Lifetime : Calculate using τ=1/(k[OH])\tau = 1/(k[\text{OH}]), assuming [OH] = 1.5 × 106^6 molecules cm3^{-3}. Lifetime ≈ 12 days, indicating moderate persistence in the atmosphere .

Properties

Molecular Formula

C9H9BrCl2O2

Molecular Weight

299.97 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C9H9BrCl2O2/c1-14-7-3-5(2-6(10)4-7)8(13)9(11)12/h2-4,8-9,13H,1H3

InChI Key

BVCLVNQIFZWFMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(Cl)Cl)O)Br

Origin of Product

United States

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